Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate
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Overview
Description
Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate typically involves the following steps:
Reductive Amination: The starting material, 1-benzylpiperidin-4-one, undergoes reductive amination with ammonia using Raney-Nickel as a catalyst.
De-protection: The benzyl group is then de-protected to yield the desired piperidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable process for synthesizing piperidin-4-yl-carbamates involves similar steps with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur, especially at the carbamate group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases .
Industry:
Mechanism of Action
The mechanism of action of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
- Benzyl (piperidin-4-ylmethyl)carbamate
- Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
- (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester
Uniqueness:
- The presence of the fluoromethyl group in Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Properties
Molecular Formula |
C14H19FN2O2 |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
benzyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H19FN2O2/c15-11-14(6-8-16-9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |
InChI Key |
GZNUIJROYMLLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CF)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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